4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
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Description
The compound “4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as “1-(4-{2-[4-(benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one” and “(4-Benzyloxy)phenylacetic acid”, have been studied for their potential applications .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy . Unfortunately, specific details about the molecular structure of “this compound” are not available .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific details about the physical and chemical properties of “this compound” are not available .Scientific Research Applications
Synthesis and Structural Investigation
- A study by Zaharia et al. (2008) explored the condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone, resulting in various compounds structurally investigated by spectroscopic methods, including infrared spectroscopy, mass spectrometry, and NMR (Zaharia et al., 2008).
Antimicrobial Properties
- Govori et al. (2013) reported on the antibacterial activity of derivatives including 4-(2-(benzyloxy)phenyl amino)-2-oxo-2H-chromene-3-carbaldehyde. They found these derivatives showed moderate to high activity against various bacteria (Govori et al., 2013).
Anticancer and Antiviral Activities
- Lozynskyi et al. (2016) synthesized novel compounds including 7-[4-(benzyloxy)phenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde, evaluated for anticancer and antiviral activities. One compound showed high antimitotic activity against leukemia and another exhibited promising influence on Hepatitis C virus (Lozynskyi et al., 2016).
Synthesis of Heterocycles
- Abdel-Wahab et al. (2012) used 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, related to the compound of interest, as a synthon for synthesizing new thiazole and pyrazoline heterocycles, showing both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
Antioxidant Activities
- Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities, finding significant potency in some compounds (Sudha et al., 2021).
Properties
IUPAC Name |
4-(2-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-17-18-15(12-21-17)14-8-4-5-9-16(14)20-11-13-6-2-1-3-7-13/h1-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABSIJRGOWDRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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